molecular formula C20H18N2O3S B2969678 (E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide CAS No. 1259225-34-7

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide

Cat. No.: B2969678
CAS No.: 1259225-34-7
M. Wt: 366.44
InChI Key: XTUBIHLCTDCIOG-UHFFFAOYSA-N
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Description

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide is a member of the (E)-N-aryl-2-arylethenesulfonamide class, characterized by a sulfonamide bridge linking two aromatic systems in an E-configuration. The compound features a 4-methylphenyl group on the ethene moiety and a 2-phenoxypyridin-3-yl substituent on the sulfonamide nitrogen. This structural arrangement confers unique electronic and steric properties, distinguishing it from analogues with alternative substituents.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-16-9-11-17(12-10-16)13-15-26(23,24)22-19-8-5-14-21-20(19)25-18-6-3-2-4-7-18/h2-15,22H,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUBIHLCTDCIOG-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of (E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide

This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The structure suggests potential interactions with various biological targets due to the presence of both aromatic and heterocyclic moieties.

Antimicrobial Properties

Sulfonamides are primarily recognized for their antimicrobial activity. They inhibit bacterial growth by interfering with folic acid synthesis. While specific studies on this compound may be limited, related sulfonamide derivatives have demonstrated significant activity against a range of bacteria and fungi.

Anti-inflammatory Effects

Some sulfonamide compounds exhibit anti-inflammatory properties by modulating immune responses. This could be relevant for this compound, particularly in conditions like rheumatoid arthritis or inflammatory bowel disease.

Potential Anticancer Activity

Recent studies have shown that certain sulfonamides can induce apoptosis in cancer cells. The unique structural features of this compound may enhance its potential as an anticancer agent, warranting further investigation.

Case Studies

  • Antibacterial Activity : A study on related compounds showed that modifications in the phenyl and pyridine rings significantly affected antibacterial potency against Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Mechanisms : Research indicated that sulfonamides could inhibit the production of pro-inflammatory cytokines, suggesting a pathway through which this compound might exert its effects.
  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain sulfonamide derivatives could inhibit cell proliferation and promote cell cycle arrest, indicating potential therapeutic applications in oncology.

Data Tables

Activity Type Related Compound Effect Observed
AntimicrobialSulfanilamideInhibition of bacterial growth
Anti-inflammatorySulfamethoxazoleReduced cytokine production
AnticancerSulfadiazineInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

The 2-phenoxypyridin-3-yl group introduces a nitrogen-containing heterocycle, which may enhance hydrogen-bonding interactions compared to purely phenyl-based analogues (e.g., 6s, 6v) .

Synthetic Pathways: The synthesis of analogous compounds (e.g., 6s, 6t) typically involves condensation of sulfamoylacetic acid derivatives with aryl aldehydes, followed by dehydration or reduction steps . The target compound likely follows a similar route, though starting materials would differ (e.g., 2-phenoxypyridin-3-amine vs. 4-methoxy-3-nitroaniline).

Physicochemical Properties: Melting points for analogues range from 132–184°C, influenced by substituent polarity and crystal packing. The absence of polar groups (e.g., nitro, amino) in the target compound may result in a lower melting point . The pyridine-phenoxy moiety could improve solubility in polar solvents compared to trimethoxyphenyl analogues (e.g., 6s) .

Biological Implications: While the target compound's activity is unspecified, structural relatives with nitro or amino groups (e.g., 6s, 6v) exhibit enhanced bioactivity, likely due to improved target binding or metabolic stability .

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